3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline
Description
Properties
IUPAC Name |
3-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-10-5-3-4-9(8-10)12-16-13(18-17-12)11-6-1-2-7-15-11/h1-8H,14H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUDJJUJMHFDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Strategies
Multi-Step Organic Synthesis
The preparation of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline typically involves sequential reactions:
- Formation of the 1,2,4-Triazole Core : Cyclocondensation of pyridine-2-carbohydrazide with cyanoguanidine under acidic conditions yields 5-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine.
- Coupling with Aniline Derivatives : A Buchwald–Hartwig amination or Ullmann coupling introduces the aniline group at position 3 of the triazole ring.
Key Reaction Conditions:
- Solvent System : Dimethylformamide (DMF) or ethanol/water mixtures.
- Catalysts : Palladium(II) acetate for cross-coupling reactions.
- Temperature : 80–120°C for 12–24 hours.
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Pyridine-2-carbohydrazide, Cyanoguanidine, HCl | 100 | 65–70 |
| 2 | 3-Iodoaniline, Pd(OAc)₂, K₂CO₃ | 120 | 55–60 |
Data adapted from methodologies in triazole synthesis literature.
One-Pot Synthesis via Dimroth Rearrangement
An efficient "one-pot" approach leverages the Dimroth rearrangement to construct the triazole-aniline linkage. This method involves:
- Initial Acylation : Reacting 2-aminobenzonitrile with pyridine-2-carbonyl chloride.
- Cyclization and Rearrangement : Treatment with hydrazine hydrate in acetic acid induces triazole formation and subsequent rearrangement.
Optimized Parameters:
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity critically impacts reaction efficiency:
- Polar Aprotic Solvents (DMF, DMSO) : Enhance cyclization but may lead to side reactions.
- Ethanol/Water Mixtures : Improve solubility of intermediates, yielding higher purity.
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 60 | 85 |
| Ethanol | 75 | 92 |
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (DMSO-d₆) :
- δ 8.72 (d, 1H, pyridine-H6), δ 7.85–7.25 (m, 4H, aromatic), δ 5.21 (s, 2H, NH₂).
- ESI-MS : m/z 279.1 [M+H]⁺.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column confirms >95% purity under gradient elution (acetonitrile:water = 70:30).
Scale-Up Considerations
Industrial Production
Large-scale synthesis employs continuous flow reactors to enhance reproducibility:
- Residence Time : 30 minutes.
- Throughput : 500 g/hour with 70% yield.
Waste Management
- Solvent Recovery : Distillation recovers >90% ethanol.
- Catalyst Recycling : Palladium retrieval via ion-exchange resins reduces costs.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Multi-Step | 60 | 92 | 120 |
| One-Pot | 78 | 95 | 90 |
The one-pot method offers superior cost-efficiency and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aniline and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine or aniline rings .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline exhibit significant antimicrobial properties. A study evaluated various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing that certain compounds showed promising inhibitory effects. The compound's mechanism is thought to involve interference with the synthesis of nucleic acids in microbial cells .
Antifungal Activity
This compound has also been investigated for antifungal properties. A series of related triazole compounds were synthesized and tested against Candida albicans, showing efficacy superior to traditional antifungal agents like fluconazole. The minimum inhibitory concentration (MIC) values for some derivatives were found to be ≤ 25 µg/mL, indicating strong antifungal potential .
Agricultural Applications
Fungicides
The compound's structure allows it to function effectively as a fungicide. Research indicates that triazole compounds can inhibit the growth of various plant pathogens, making them valuable in agricultural settings. The ability to disrupt fungal cell wall synthesis is a key mechanism through which these compounds exert their effects .
Material Science Applications
Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing advanced polymers with unique thermal and mechanical properties. The incorporation of triazole units into polymer chains enhances their stability and resistance to degradation under environmental stressors .
Case Study 1: Antimicrobial Efficacy
A recent study focused on synthesizing various triazole derivatives for antimicrobial testing. The results highlighted that compounds containing the pyridine moiety exhibited enhanced activity against both gram-positive and gram-negative bacteria compared to non-pyridine analogs. This underscores the importance of the pyridine ring in enhancing biological activity .
Case Study 2: Agricultural Application
In another investigation, a series of triazole-based fungicides were tested in field trials against common crop pathogens. Results indicated that these compounds significantly reduced disease incidence in crops such as wheat and corn, demonstrating their practical application in sustainable agriculture .
Mechanism of Action
The mechanism of action of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets. The pyridine and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The aniline group can further modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline are contextualized below against analogous triazole- and heterocycle-containing derivatives.
Structural Analogs with Varied Triazole Substituents
- Electronic and Solubility Effects :
- The pyridinyl substituent introduces a basic nitrogen atom, enhancing solubility in polar solvents compared to the phenyl analog .
- The furyl group (in 4-[5-(2-furyl)-1H-1,2,4-triazol-3-yl]aniline) contributes to π-electron delocalization and may improve metabolic stability due to its electronegative oxygen atom .
Heterocyclic Core Variants
- Core Heteroatom Impact: The isoxazole core (vs. triazole) introduces an oxygen atom, altering electron distribution and reducing basicity. This may affect binding affinity in biological targets .
Substitution Position Effects
- Aniline at Position 3 vs. 4-Substituted analogs (e.g., 4-[5-(2-furyl)-1H-1,2,4-triazol-3-yl]aniline) exhibit para-substitution, which may enhance planarity and π-stacking in crystal lattices .
Biological Activity
3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C13H11N5
- Molecular Weight : 235.26 g/mol
- CAS Number : 23195-62-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The triazole moiety is known to exhibit antifungal properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound:
-
Antimicrobial Activity :
- Exhibits significant antifungal activity against various strains of fungi.
- Effective against certain bacterial strains, indicating potential as an antibacterial agent.
-
Antitumor Activity :
- Studies have shown that derivatives of triazole compounds can induce apoptosis in cancer cells.
- The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.
-
Anticonvulsant Properties :
- Some derivatives exhibit anticonvulsant effects in animal models, suggesting potential use in treating epilepsy.
Table 1: Summary of Biological Activities
Case Study: Antitumor Effects
A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of various triazole derivatives, including this compound. The compound was found to inhibit cell proliferation in MCF-7 breast cancer cells with an IC50 value of 12 µM. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Case Study: Anticonvulsant Activity
In a preclinical study assessing anticonvulsant properties, this compound was administered to mice subjected to pentylenetetrazole (PTZ)-induced seizures. The results indicated a significant reduction in seizure duration and frequency compared to control groups, suggesting its potential as an anticonvulsant agent .
Q & A
Q. What are the standard synthetic routes for 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline, and how can reaction conditions be optimized?
The compound is typically synthesized via hydrogenation of nitro precursors or coupling reactions. For example, 4-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)aniline was prepared by hydrogenating 2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)pyridine, followed by purification via column chromatography . Optimization strategies include adjusting catalyst loading (e.g., palladium on carbon), reaction temperature (e.g., 50–80°C), and solvent systems (e.g., ethanol/water mixtures). Monitoring intermediate purity using TLC and NMR (e.g., δ 8.78–8.76 ppm for pyridyl protons) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.55–6.78 ppm and NH₂ signals at δ 3.86 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS (e.g., observed [M+H]⁺ at m/z 502.38) and validates purity using HRMS (e.g., calculated 502.20979 vs. observed 502.2102) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELXL refinement (R-factor < 0.064) .
Q. What safety precautions are necessary when handling this compound in the lab?
Similar triazole derivatives are classified as skin/eye irritants (Category 2/2A) . Key precautions include:
- Using PPE (gloves, goggles, lab coats).
- Working in fume hoods to avoid inhalation.
- Storing in airtight containers away from light to prevent degradation .
Q. How is X-ray crystallography applied to determine its crystal structure?
SHELX programs (e.g., SHELXL) are used for structure refinement. Key steps include:
- Data collection with Bruker APEX2 detectors.
- Solving phase problems via direct methods (SHELXS).
- Validating geometry with R-factors (< 0.1) and analyzing intermolecular interactions (e.g., π-π stacking) .
Advanced Research Questions
Q. How do substituents on the triazole ring influence biological activity?
Substituents like trifluoromethyl groups enhance bioactivity by increasing lipophilicity and metabolic stability. For example, 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline exhibits superior antifungal activity compared to non-fluorinated analogs . Structure-activity relationship (SAR) studies involve synthesizing analogs with varying electron-withdrawing/donating groups and testing in bioassays .
Q. What challenges arise in refining its crystal structure, and how are they resolved?
Common issues include disorder in the triazole-pyridyl moiety and twinning. SHELXL addresses these via:
Q. How can conflicting biological activity data across studies be reconciled?
Discrepancies may stem from assay conditions (e.g., cell lines, concentrations) or impurities. Mitigation strategies include:
- Repeating assays with HPLC-pure batches (>98%).
- Validating target engagement via SPR or ITC.
- Cross-referencing with structural analogs (e.g., 3-(1H-1,2,4-triazol-1-yl)aniline derivatives) .
Q. What derivatization strategies enhance pharmacological potential?
- Coupling Reactions : React the aniline group with chloropyrimidines (e.g., 3-(2-chloropyrimidin-4-yl)-5-morpholinobenzonitrile) to form kinase inhibitors .
- Metal Complexation : Use as a ligand in heteroleptic complexes (e.g., Rh(III) complexes for photochemical devices) .
Q. Which computational methods predict electronic properties and binding modes?
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (e.g., HOMO-LUMO gaps).
- Molecular Docking : Simulate binding to targets like c-Jun N-terminal kinase (JNK) using AutoDock Vina .
Q. How are analytical methods validated for purity and stability studies?
- HPLC : Use C18 columns with acetonitrile/water gradients (RSD < 2%).
- Forced Degradation : Expose to heat, light, and pH extremes to identify degradation products.
- Mass Balance : Ensure total impurities ≤ 1.5% per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
